molecular formula C12H18 B8419716 Cyclododeca-1,3,5-triene

Cyclododeca-1,3,5-triene

Cat. No.: B8419716
M. Wt: 162.27 g/mol
InChI Key: XRLIZCVYAYNXIF-UHFFFAOYSA-N
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Description

Cyclododeca-1,3,5-triene is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

cyclododeca-1,3,5-triene

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-6H,7-12H2

InChI Key

XRLIZCVYAYNXIF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC=CC=CC=CCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The hydroformylation of cyclododeca-1,5,9-triene is known (U.S. Pat. Nos. 3,312,742 and 3,354,229; French Pat. No. 1,411,448 or British Pat. No. 1,161,147). According to these patents, corresponding C13 -alcohols and mixtures containing formyl cyclodocane in addition to formyl cyclodecene, formyl cyclodocadiene and the C13 -alcohol can be produced from cyclododecatriene using cobalt catalysts. Even under controlled conditions, the yield of formyl cyclododecane does not exceed 40% of the theoretical. Hydroxymethyl cyclododecanes are always obtained as the main product. Even under conditions under which formyl cyclooctane is obtained in a 56.7% yield from cycloocta-1,5-diene, hydroxymethyl cyclododecane is almost exclusively formed from cyclododeca-1,5,9-triene.
Name
cyclododeca-1,5,9-triene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C13 -alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
formyl cyclodecene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The catalyst, 75 mg of tris-(dibenzyl sulfide)-tris-chloro-rhodium and 2.4 g of dicobalt octacarbonyl, and 500 g of toluene are introduced into a fine-steel autoclave. The autoclave is repeatedly purged with a 1:1 gas mixture of carbon monoxide and hydrogen with which a pressure of up to 100 bars is established. The autoclave is heated with stirring to 170° C. and the pressure is increased to 200 bars using the same gas mixture, the pressure subsequently being kept constant by the introduction of more CO/H2 when the pressure falls. After 1 hour, the temperature is reduced to 110° C. and a solution of 500 g of cyclododeca-1,5,9-triene in 1,000 g of toluene is pumped into the autoclave over a period of 3 hours. After another 90 minutes, the reaction mixture is cooled and the autoclave is vented and purged with nitrogen. The reaction solution is filtered. The solvent is distilled off at 1,600 Pa. The reaction product is distilled in a thin layer evaporator at 13 Pa and at a jacket temperature of around 220° C. The composition of the distillate is determined by gas chromatography (column: 1 m Carbowax 6000 on Teflon; heating rate: 15° C./min; 130° to 260° C.). The sample is diluted with tetrahydrofuran.
[Compound]
Name
tris-(dibenzyl sulfide)-tris-chloro-rhodium
Quantity
75 mg
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A 600 mL beaker was charged with 150 g deionized water, 100 g of 91% pure 1,5,9-cyclododecatriene and 5.0 g of stearic acid. The resulting mixture was heated to 75°-80° C. to melt stearic acid and was intensively mixed at this temperature using a high shear Tekmar agitator while adding sufficient 50% aq. KOH to raise the pH to 10.5-11.0. The emulsion was cooled to room temperature and allowed to stand overnight. (Note: density differences between bulk water and emulsified particles caused some separation overnight, but gentle mixing again gave a uniform emulsion). The final emulsion contained 39.2 percent 1,5,9-cyclododecatriene (I) by weight.
Name
1,5,9-cyclododecatriene
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,5,9-cyclododecatriene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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